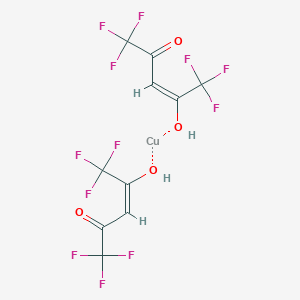
Copper(II) hexafluoroacetylacetonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II) hexafluoroacetylacetonate is a useful research compound. Its molecular formula is C10H4CuF12O4 and its molecular weight is 479.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Vapor Deposition
Overview :
Copper(II) hexafluoroacetylacetonate is primarily utilized as a precursor in chemical vapor deposition (CVD) processes for producing copper films. Its low melting point allows it to be used effectively as a liquid precursor at common evaporation temperatures, which is advantageous for various deposition techniques.
Key Findings :
- CVD of Copper Films : Research indicates that various alcohol adducts of Cu(hfac)₂ can be synthesized and used to deposit metallic copper films. For instance, the adduct Cu(hfac)₂·i-PrOH has been identified as particularly effective, yielding an average growth rate of 1.3 μm/hr under hydrogen atmosphere, significantly outperforming other copper(II) precursors .
- Surface Interactions : Studies have shown that the surface reactivity of Cu(hfac)₂ on different substrates such as highly ordered pyrolytic graphite (HOPG) can lead to varied deposition behaviors. The presence of surface defects enhances copper deposition efficiency, leading to the formation of nanoparticles .
Photocatalysis and Molecular Electronics
Applications in Photocatalysis :
this compound has been investigated for its potential in photocatalytic applications. Its ability to form stable complexes with oxide surfaces like TiO₂ enables it to act as a catalyst for various reactions under light irradiation.
- Nanoparticle Formation : When adsorbed on TiO₂ surfaces, Cu(hfac)₂ decomposes upon heating, resulting in the formation of copper nanoparticles. These nanoparticles exhibit unique properties that can be harnessed for photocatalytic processes .
Coordination Chemistry
Complex Formation :
Cu(hfac)₂ serves as a precursor for synthesizing various coordination complexes. Its reactivity with ligands has been explored extensively to develop new materials with tailored properties.
- Nitroxide Complexes : Research into the reaction of Cu(hfac)₂ with nitroxides has led to the formation of new complexes that exhibit interesting magnetic and electronic properties . These complexes have potential applications in spintronics and molecular electronics.
Material Science Applications
Thin Film Technologies :
The unique properties of Cu(hfac)₂ make it suitable for applications in thin film technologies, including:
- Adhesion Improvement : The use of alcohol adducts during CVD processes not only enhances the growth rate but also improves the adhesion of copper films to substrates such as titanium nitride (TiN) . This is crucial for electronic device fabrication where film integrity is paramount.
Data Summary
Propiedades
Número CAS |
14781-45-4 |
|---|---|
Fórmula molecular |
C10H4CuF12O4 |
Peso molecular |
479.66 g/mol |
Nombre IUPAC |
copper;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H2F6O2.Cu/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H; |
Clave InChI |
HFCSRRSYLKFYFX-UHFFFAOYSA-N |
SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu] |
SMILES isomérico |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cu] |
SMILES canónico |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu] |
Key on ui other cas no. |
14781-45-4 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















